molecular formula C12H8FNO3 B1320565 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid CAS No. 924868-85-9

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1320565
M. Wt: 233.19 g/mol
InChI Key: GBIOXGAYNWXARD-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid is a compound that can be inferred to have potential in the field of heterocyclic chemistry and drug discovery. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be relevant to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of heterocyclic compounds related to 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid can be approached using multireactive building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic oriented synthesis (HOS) to prepare various nitrogenous heterocycles, including benzimidazoles and quinoxalinones . This suggests that similar strategies could potentially be applied to synthesize the pyrrole derivative .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid can be complex, with the potential for forming polymers. For example, tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids have been shown to form one-dimensional linear polymers with a trigonal bipyramidal structure around the tin atom . This indicates that the fluorobenzoyl group can participate in the formation of structured polymers, which may also be relevant for the pyrrole derivative.

Chemical Reactions Analysis

The reactivity of fluorine-containing heterocycles can be quite diverse. For example, 2-Fluoro-4,5-dihydropyrrole derivatives have been synthesized through 1,3-dipolar cycloaddition reactions involving difluorocarbene and N-substituted ketone imines . This demonstrates the potential for fluorine-substituted pyrrole compounds to undergo cycloaddition reactions, which could be a pathway for synthesizing 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid are not directly discussed in the provided papers, the properties of related compounds can offer some insights. For instance, the presence of fluorine atoms in aromatic compounds can significantly affect their chemical reactivity and physical properties, such as boiling points and solubility . The steric and electronic effects of the fluorobenzoyl group would likely influence the acidity of the carboxylic acid group and the overall stability of the pyrrole derivative.

properties

IUPAC Name

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-7(2-4-9)11(15)8-5-10(12(16)17)14-6-8/h1-6,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIOXGAYNWXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594732
Record name 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid

CAS RN

924868-85-9
Record name 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Myers, DC Miller, L Molyneux, M Arasta… - European Journal of …, 2019 - Elsevier
Extracellular regulated kinase 5 (ERK5) signalling has been implicated in driving a number of cellular phenotypes including endothelial cell angiogenesis and tumour cell motility. Novel …
Number of citations: 18 www.sciencedirect.com

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